N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide
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Overview
Description
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring substituted with phenyl and dimethyl groups, and a benzamide moiety with a methoxy group.
Preparation Methods
The synthesis of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.
Substitution reactions: The phenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the benzamide moiety: This involves the reaction of the pyrazole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide can be compared with other pyrazole derivatives, such as:
- N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
- N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-18(14(2)22(21-13)16-9-5-4-6-10-16)20-19(23)15-8-7-11-17(12-15)24-3/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKQRXQICFNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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